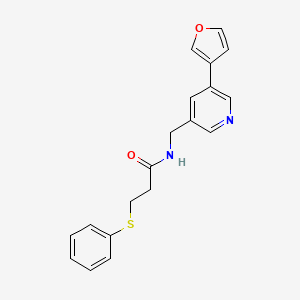
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, commonly known as FEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FEPC is a heterocyclic compound that contains a pyridazine ring and a carboxylate ester group. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 243.23 g/mol.
Mecanismo De Acción
The mechanism of action of FEPC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. FEPC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and has also been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
FEPC has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. FEPC has also been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FEPC has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to form inclusion complexes with various drugs. However, FEPC also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on FEPC, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential applications in material science and agrochemistry. Additionally, further studies are needed to fully understand the mechanism of action of FEPC and its potential as a therapeutic agent.
Métodos De Síntesis
FEPC can be synthesized using various methods, including the reaction of 2-fluoroethylamine with ethyl 4-oxo-2,3-dihydropyridazine-3-carboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation and recrystallization.
Aplicaciones Científicas De Investigación
FEPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, FEPC has been shown to exhibit antitumor, antibacterial, and antifungal activities. FEPC has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propiedades
IUPAC Name |
ethyl 1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)7-3-4-8(13)12(11-7)6-5-10/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADYLXKSNUGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2461145.png)
![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)

![2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)
![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)

![N-[4-(5-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2461167.png)
